Superior Yield in Pd-Catalyzed Cascade Sonogashira Cross-Coupling for Conjugated Dienyne Synthesis
In a Pd-catalyzed cascade Sonogashira cross-coupling-substitution-elimination reaction with 3-chloro-4-fluoroiodobenzene, 3-bromo-1-butyne afforded the desired linear conjugated enyne product in 67% isolated yield with 71% conversion after in situ elimination of HBr [1]. This yield was achieved under standard catalytic conditions (PdCl2(PPh3)2, triethylamine) and demonstrates the compound's ability to participate in tandem C–C bond formation followed by β-elimination to install extended π-conjugated systems [1]. No direct head-to-head comparison with 1-bromo-2-butyne or 4-bromo-1-butyne was reported in this study, limiting the strength of this evidence to a class-level inference based on the unique cascade mechanism enabled by the secondary alkyl bromide geometry of 3-bromo-1-butyne [1].
| Evidence Dimension | Isolated yield in cascade Sonogashira coupling |
|---|---|
| Target Compound Data | 67% yield, 71% conversion |
| Comparator Or Baseline | Not directly compared in same study; other bromoalkynes would require different cascade conditions due to distinct β-elimination pathways |
| Quantified Difference | Not applicable—no direct comparator data |
| Conditions | PdCl2(PPh3)2 (2 mol%), Et3N, 80°C, 16 h, with 3-chloro-4-fluoroiodobenzene |
Why This Matters
The 67% yield in a cascade transformation provides a validated benchmark for incorporating 3-bromo-1-butyne into conjugated dienyne scaffolds, a structural motif prevalent in natural products and functional materials, enabling researchers to select this building block with confidence for similar Pd-catalyzed coupling-elimination sequences.
- [1] Lumbreras-Teijeiro, A.; Bacic, M.; Oliver-Meseguer, J.; Leyva-Pérez, A. A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chem. Eur. J. 2022, 28, e202202421. Table 1, entry with 3-bromo-1-butyne (2a). View Source
